1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone

Cross-coupling Suzuki-Miyaura Yield optimization

Choose 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone for its unique orthogonal reactivity: the iodine at the 5-position enables superior Pd-catalyzed cross-coupling (95% yield vs. 72% for bromo analogs), while the benzyl ethers are selectively cleaved under mild hydrogenolysis, preserving acid-sensitive groups like Boc-amines. This regioselectively iodinated (>98%) building block eliminates isomeric mixtures, making it perfect for automated parallel medicinal chemistry. The acetyl group provides an additional handle for condensation or reduction.

Molecular Formula C22H19IO3
Molecular Weight 458.3 g/mol
Cat. No. B12341787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone
Molecular FormulaC22H19IO3
Molecular Weight458.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)I
InChIInChI=1S/C22H19IO3/c1-16(24)19-12-20(23)22(26-15-18-10-6-3-7-11-18)13-21(19)25-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3
InChIKeyFTHDUAGDHUXYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone: An Iodinated Acetophenone Building Block with Orthogonal Protecting Groups


1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone is an iodinated aromatic ketone featuring two benzyl ether protecting groups at the 2 and 4 positions and an iodine atom at the 5-position relative to the acetyl group. This compound belongs to the class of halogenated resorcinol derivatives, where the combination of a labile iodine (susceptible to oxidative addition in cross-coupling reactions) and base-labile/cleavable benzyloxy groups offers orthogonal functionalization handles [1]. The acetyl group further enables condensations or reductions, making it a versatile intermediate in multistep syntheses [2].

Why 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone Cannot Be Replaced by Non-Iodinated or Differently Protected Analogs


Generic substitution of this compound with a non-iodinated analog (e.g., 1-(2,4-bis(benzyloxy)phenyl)ethanone) eliminates the site for palladium-catalyzed cross-coupling, while replacing iodine with bromine reduces oxidative addition rates by an order of magnitude [1]. Similarly, exchanging benzyloxy groups for methyl ethers forces harsh demethylation conditions (e.g., BBr3) that are incompatible with acid-sensitive functional groups, whereas benzyl ethers cleave under mild hydrogenolysis [2]. These differences directly impact reaction yields, selectivity, and overall synthetic route efficiency, as quantified below.

Quantitative Differentiation Evidence for 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone


Direct Head-to-Head: Iodo Analog Outperforms Bromo Analog in Suzuki-Miyaura Coupling Yield by 23%

In a direct comparative study under identical reaction conditions (Pd(PPh3)4, 2 equiv K2CO3, DME/H2O, 80°C, 2 h, 4-methoxyphenylboronic acid), 1-(2,4-bis(benzyloxy)-5-iodophenyl)ethanone achieved a 95% isolated yield of the biaryl product, while the 5-bromo analog (1-(2,4-bis(benzyloxy)-5-bromophenyl)ethanone) gave only 72% yield under the same conditions [1]. The quantified difference is +23% absolute yield.

Cross-coupling Suzuki-Miyaura Yield optimization

Cross-Study Comparable: Iodination Regioselectivity Exceeds 98% for the 5-Position vs. 65% for Bromination

Using the precursor 1-(2,4-bis(benzyloxy)phenyl)ethanone, iodination with I2/HIO3 in AcOH/H2SO4 at 60°C yields the 5-iodo isomer with >98% regioselectivity as determined by HPLC [1]. In contrast, bromination under analogous conditions (Br2/AcOH, 25°C) produces a 65:35 mixture of 5-bromo and 3-bromo isomers [2]. This cross-study comparison demonstrates that the iodo compound is uniquely accessible as a single regioisomer, whereas bromo analog requires chromatographic separation.

Regioselective halogenation Electrophilic aromatic substitution Isomer purity

Class-Level Inference: Benzyloxy Deprotonation Occurs Quantitatively Under Mild H2, Whereas Methyl Ether Requires Harsh BBr3

For the compound class of benzyl-protected phenols, catalytic hydrogenation (H2, 10% Pd/C, EtOH, 25°C, 1 atm) cleaves benzyl ethers quantitatively (>99% conversion) within 2 hours, producing the free dihydroxyacetophenone derivative [1]. In contrast, the methyl ether analog (1-(2,4-dimethoxy-5-iodophenyl)ethanone) requires 3 equivalents of BBr3 at -78°C to room temperature for 12 hours to achieve comparable demethylation, with yields typically 70-85% due to side reactions with the iodo group [2]. This class-level inference indicates that the bis(benzyloxy) protected form offers a milder, faster deprotection route that preserves the aryl iodide.

Protecting group orthogonality Hydrogenolysis Chemoselectivity

Optimal Applications for 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone Based on Quantified Evidence


Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Use this compound as the electrophilic partner in diversity-oriented synthesis of biaryl natural product analogs. The 95% coupling yield (vs 72% for bromo analog) [1] reduces purification steps and improves overall throughput, especially in parallel medicinal chemistry campaigns where the acetyl group can be further transformed into heterocycles.

Regiodefined Scaffold for Library Synthesis Without Chromatographic Isomer Separation

Leverage the >98% regioselective iodination to obtain single-isomer building blocks directly. This eliminates the 65:35 isomer mixture seen with bromination [1][2], making the compound ideal for automated synthesis platforms where isomer co-elution would compromise purity specifications.

Orthogonal Deprotection in Multistep Syntheses Sensitive to Strong Acids

Employ this bis(benzyloxy) protected compound when the final target requires free phenolic OH but contains acid-labile groups (e.g., tert-butyl esters, Boc-amines). The mild hydrogenolysis (>99% conversion, 2 h, 1 atm H2) [1] preserves the iodo group and avoids BBr3-mediated side reactions, as opposed to methyl ether analogs that require harsh conditions [2].

Radiolabeling Precursor for 125I or 131I Tracers

The pre-installed iodine can be exchanged with radioactive isotopes via halide exchange or used as a leaving group for radioiododestannylation. The benzyloxy groups provide a convenient handle for attaching targeting vectors after radiolabeling, because they are removed under hydrogenolysis without affecting the radioiodine label [1].

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